molecular formula C15H16N2 B2406467 1,3-Bis(4-pyridyl)cyclopentane CAS No. 865075-20-3

1,3-Bis(4-pyridyl)cyclopentane

Cat. No.: B2406467
CAS No.: 865075-20-3
M. Wt: 224.307
InChI Key: HAFLCZNYGBYLEE-UHFFFAOYSA-N
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Description

1,3-Bis(4-pyridyl)cyclopentane: is an organic compound that consists of a cyclopentane ring substituted with two pyridyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-pyridyl)cyclopentane can be synthesized through several methods. One common approach involves the coupling of 4-bromopyridine with cyclopentane-1,3-diyl bisboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-pyridyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The pyridyl groups can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.

    Substitution: The pyridyl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sodium iodide.

Major Products

    Oxidation: Pyridyl N-oxides.

    Reduction: Pyridyl amines.

    Substitution: Halogenated pyridyl derivatives.

Scientific Research Applications

1,3-Bis(4-pyridyl)cyclopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-pyridyl)cyclopentane largely depends on its role as a ligand. It can coordinate with metal ions through the nitrogen atoms of the pyridyl groups, forming stable complexes. These complexes can then participate in various catalytic and recognition processes, influencing molecular pathways and interactions .

Comparison with Similar Compounds

1,3-Bis(4-pyridyl)cyclopentane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclopentane backbone, which imparts specific steric and electronic characteristics that influence its reactivity and coordination behavior.

Properties

IUPAC Name

4-(3-pyridin-4-ylcyclopentyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-15(13-5-9-17-10-6-13)11-14(1)12-3-7-16-8-4-12/h3-10,14-15H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLCZNYGBYLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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